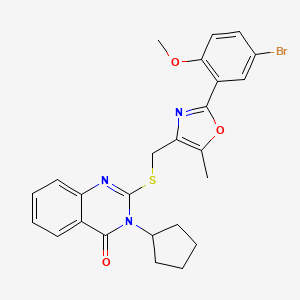

2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylquinazolin-4(3H)-one

Description

The compound 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylquinazolin-4(3H)-one is a structurally complex quinazolinone derivative. Its core structure includes a quinazolin-4(3H)-one scaffold substituted with a cyclopentyl group at the N3 position and a methylthio-linked oxazole moiety. The oxazole ring is further functionalized with a 5-bromo-2-methoxyphenyl group and a methyl substituent.

Properties

IUPAC Name |

2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-cyclopentylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24BrN3O3S/c1-15-21(27-23(32-15)19-13-16(26)11-12-22(19)31-2)14-33-25-28-20-10-6-5-9-18(20)24(30)29(25)17-7-3-4-8-17/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDJDVIYGLRXLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylquinazolin-4(3H)-one (CAS Number: 1040636-73-4) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its synthesis, biological properties, and mechanisms of action, focusing on its pharmacological potential.

- Molecular Formula : C21H17BrN4O3S

- Molecular Weight : 485.4 g/mol

- Structure : The compound features a quinazoline core, which is known for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of quinazoline have been tested against human tumor cell lines such as RKO, A-549, MCF-7, and HeLa. In these studies, the IC50 values ranged from 49.79 µM to 113.70 µM, indicating a promising anticancer potential .

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. In vitro assays demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage . This activity is particularly relevant in the context of cancer therapy, where oxidative stress plays a dual role in tumor progression and treatment response.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory properties. These effects are often mediated by the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response . The specific mechanisms through which this compound exerts its anti-inflammatory effects require further investigation.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Cancer Cell Proliferation : By inducing apoptosis in cancer cells.

- Antioxidant Mechanism : Through the modulation of reactive oxygen species (ROS) levels.

- Anti-inflammatory Pathways : By targeting signaling pathways such as NF-kB and MAPK.

Case Studies

A notable study involved testing the compound against various human cancer cell lines using the MTS assay to determine cell viability post-treatment. The results indicated that certain derivatives showed over 70% inhibition of cell growth in sensitive lines like RKO .

Comparison with Similar Compounds

Structural Insights :

- The quinazolinone core is common in kinase inhibitors and antimicrobial agents, with substitutions at N3 (e.g., cyclopentyl) influencing target binding .

- The oxazole-thioether linkage in the target compound contrasts with triazole-based analogues, which often exhibit enhanced metabolic stability but reduced halogenated aromatic interactions .

Physicochemical and Computational Predictions

Using density-functional thermochemistry (DFT) methods (e.g., B3LYP functional ), key properties can be extrapolated:

| Property | Target Compound (Predicted) | Triazole Analogue (Measured) |

|---|---|---|

| LogP | 3.8–4.2 | 2.9–3.5 |

| Molecular Weight | ~580 g/mol | 450–500 g/mol |

| Solubility (aq.) | Poor | Moderate |

The higher logP of the target compound suggests superior membrane penetration but challenges in aqueous solubility, necessitating formulation optimization .

Lumping Strategy and Reactivity

Per the lumping strategy (grouping structurally similar compounds ), the target compound shares reactivity with:

- Quinazolinones: Prone to nucleophilic substitution at the C2 thioether position.

- Oxazoles : Susceptible to electrophilic aromatic substitution at the 5-bromo site.

This reactivity profile aligns with analogues undergoing metabolic oxidation or halogen exchange in vivo .

Research Findings and Gaps

- Experimental Data: No peer-reviewed studies directly analyze the target compound’s bioactivity. Existing data rely on structural extrapolation from triazole/oxazole derivatives .

- Computational Limitations : While DFT methods (e.g., B3LYP ) predict thermochemical stability, experimental validation of synthetic routes and bioassays is critical.

- Toxicity Considerations : Halogenated aromatics (e.g., bromo groups) may pose bioaccumulation risks, as seen in TRI-reported revisions for lead and zinc compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.